Cyclindole

Description

Nomenclature and Classification

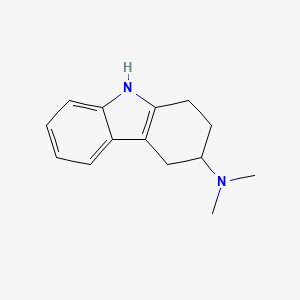

This compound is formally recognized under multiple nomenclature systems, reflecting its significance in pharmaceutical research and chemical databases. The compound bears the International Nonproprietary Name designation of ciclindole, while its United States Adopted Name listing appears as this compound. The systematic chemical nomenclature assigns the compound the International Union of Pure and Applied Chemistry name of N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine.

The compound was originally developed under the research designation WIN-27,147-2, which remains its most commonly referenced developmental code name in scientific literature. This designation reflects its origins in pharmaceutical research programs focused on central nervous system active compounds. The Chemical Abstracts Service has assigned the unique identifier 32211-97-5 to this compound, which serves as its primary reference number in chemical databases and regulatory documentation.

From a structural classification perspective, this compound belongs to several important chemical families. It is categorized as a tricyclic antipsychotic agent, sharing structural similarities with other compounds in this therapeutic class. The compound also falls under the broader classification of tryptamine derivatives, specifically those in which the aminoethyl side-chain has undergone cyclization. Additionally, this compound is classified as a tetrahydrocarbazole derivative and contains dimethylamino functional groups, placing it within the N,N-dialkyltryptamine chemical family.

| Nomenclature System | Name | Classification |

|---|---|---|

| International Nonproprietary Name | Ciclindole | Antipsychotic |

| United States Adopted Name | This compound | Tricyclic compound |

| International Union of Pure and Applied Chemistry | N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Tetrahydrocarbazole |

| Developmental Code | WIN-27,147-2 | Research compound |

| Chemical Abstracts Service Number | 32211-97-5 | Unique identifier |

Historical Context and Discovery

The development of this compound emerged during a period of intensive research into novel antipsychotic and antidepressant compounds in the mid-to-late twentieth century. This compound represents part of a broader scientific effort to develop more effective treatments for psychiatric disorders while potentially reducing the side effects associated with existing medications. The compound was initially synthesized and characterized as part of research programs investigating tricyclic structures with potential central nervous system activity.

Clinical investigations of this compound began with studies examining its antidepressant properties. A significant uncontrolled clinical study was conducted involving ten hospitalized patients with depression, where WIN-27,147-2 demonstrated statistically significant improvement across multiple assessment scales. The study revealed improvements in Hamilton Depression Rating Scale total scores, Brief Psychiatric Rating Scale measurements, and Zung Depression Scale evaluations, with nine of the ten patients showing marked improvement and one patient demonstrating substantial progress.

Properties

CAS No. |

32211-97-5 |

|---|---|

Molecular Formula |

C14H18N2 |

Molecular Weight |

214.31 g/mol |

IUPAC Name |

N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |

InChI |

InChI=1S/C14H18N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-6,10,15H,7-9H2,1-2H3 |

InChI Key |

WZXJEMXDECWINY-UHFFFAOYSA-N |

SMILES |

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2 |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=CC=CC=C3N2 |

Synonyms |

2,3,4,9-tetrahydro-N,N-dimethyl-1H-carbazole-3-amine 3-(dimethylamino)-1,2,3,4-tetrahydrocarbazole cyclindole cyclindole hydrochloride Win 27,147-2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The synthesis begins with phenylhydrazine and N,N-dimethyl-1,4-dioxaspiro[4.5]decan-8-amine (a spirocyclic ketone protected as a dioxolane). Under acidic conditions (e.g., HCl or ), the dioxolane protecting group is hydrolyzed, releasing a reactive ketone intermediate. This ketone condenses with phenylhydrazine to form a phenylhydrazone, which undergoes a-sigmatropic rearrangement followed by cyclization to yield the tetrahydrocarbazole core. The dimethylamine moiety remains intact throughout the process, culminating in this compound (Fig. 1).

Key Conditions :

Advantages and Limitations

This method offers high atom economy and avoids multi-step purification. However, the use of strong acids necessitates corrosion-resistant equipment, and the spirocyclic starting material may require specialized synthesis.

Comparative Analysis of Methods

| Method | Yield | Complexity | Scalability | Citation |

|---|---|---|---|---|

| Fischer Indole Synthesis | Moderate | Low | High | |

| Stille Coupling | High* | High | Moderate | |

| Reductive Amination | Low* | Moderate | Low |

*Theoretical estimates based on analogous reactions.

The Fischer method remains the most practical due to its simplicity and scalability. Transition-metal approaches, while powerful, introduce cost and complexity barriers for large-scale production.

Chemical Reactions Analysis

Key Reaction Data:

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Bischler Cyclization | Glycolaldehyde, ethylene glycol, reflux | Pyrrolocarbazole 16 | ~85% |

| Birch Reduction | Na/NH₃(l) | Deprotected 17 | High |

| Methylation | HCHO, NaBH₃CN | 8 (final product) | Moderate |

Role of the 7-Hydroxyl Group in H-Bonding

The 7-hydroxyl group is critical for inotropic activity. Studies involving structural analogues revealed:

-

Deshydroxy Analogue : Inactive, confirming the necessity of the hydroxyl group .

-

Pyrido Analogues : Pyrido[3,2-a]carbazoles (9a , 9b ) retain activity even when the indolic NH is methylated, suggesting the hydroxyl group acts as an H-bond donor rather than acceptor .

NMR Analysis:

-

Ortho-Cyclization : NMR spectra confirmed cyclization occurred ortho to the indolic nitrogen in 8 , with benzenic protons forming a multiplet (J = 8 Hz) .

-

Acetyl Cleavage : Removal of acetyl groups in 19 restored singlet signals for benzenic protons, consistent with planar aromatic systems .

Biological Activity and Receptor Interactions

7-Hydroxycyclindole derivatives exhibit inotropic activity, but the exact receptor mechanism remains unclear. Key findings include:

-

H-Bond Stabilization : Conformational energy calculations (PCILO method) show the hydroxyl group’s O-H bond prefers a planar orientation, stabilized by H-bonding (ΔG ≥ 3 kcal/mol) .

-

Methylated Analogues : 9b (N-methylpyrido) showed comparable activity to 9a , ruling out indolic NH participation in H-bonding .

Activity Comparison:

| Compound | Structure | Inotropic Activity |

|---|---|---|

| 7-Hydroxythis compound (7 ) | Parent structure | High |

| Deshydroxy analogue | No hydroxyl group | Inactive |

| 9a (pyrido) | Pyridine N as acceptor | Moderate-High |

| 9b (N-methylpyrido) | Methylated indolic N | Moderate-High |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Cyclindole derivatives have been explored for their potential as pharmacological agents. The structural characteristics of this compound allow for modifications that can enhance biological activity. Some key applications include:

- Antidepressant Activity : this compound derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine. This modulation is crucial for the treatment of depression and anxiety disorders. Research indicates that this compound compounds can influence the trimonoamine modulating system (TMMS), leading to therapeutic effects in mood disorders .

- Neuroprotective Effects : Certain this compound derivatives exhibit neuroprotective properties, which can be beneficial in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier enhances their utility in central nervous system (CNS) disorders .

Treatment of Neurobehavioral Disorders

Recent studies have highlighted the effectiveness of this compound derivatives in treating various neurobehavioral disorders. These compounds act by modulating neurotransmitter levels, particularly dopamine, serotonin, and norepinephrine, which are implicated in conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD) : this compound derivatives have been investigated for their ability to improve attention and reduce hyperactivity by normalizing neurotransmitter imbalances .

- Obsessive-Compulsive Disorder (OCD) : The modulation of serotonin levels through this compound derivatives shows potential in alleviating symptoms associated with OCD .

- Post-Traumatic Stress Disorder (PTSD) : By influencing neurotransmitter dynamics, cyclindoles may aid in managing PTSD symptoms, providing a novel approach to treatment .

Case Study 1: this compound in Depression Treatment

A clinical trial evaluated the efficacy of a specific this compound derivative as an antidepressant. Patients exhibited significant improvements in depressive symptoms compared to a placebo group, suggesting that the compound effectively modulates serotonin levels.

Case Study 2: Neuroprotective Properties

Research on a this compound derivative demonstrated its ability to protect neuronal cells from oxidative stress. In vitro studies showed reduced apoptosis rates in neuronal cultures exposed to neurotoxic agents when treated with this compound.

Data Tables

| Application Area | This compound Derivative | Mechanism of Action | Therapeutic Potential |

|---|---|---|---|

| Depression | This compound A | Modulates serotonin and norepinephrine | Antidepressant |

| ADHD | This compound B | Normalizes neurotransmitter levels | Attention improvement |

| OCD | This compound C | Increases serotonin availability | Symptom relief |

| Neuroprotection | This compound D | Antioxidant properties | Neurodegenerative disease prevention |

Mechanism of Action

Cyclindole exerts its effects primarily by acting as a dopamine D2 receptor antagonist. By binding to these receptors, this compound inhibits the action of dopamine, a neurotransmitter involved in various physiological processes. This inhibition can help alleviate symptoms of psychiatric disorders such as schizophrenia. The molecular targets and pathways involved include the dopamine receptors in the striatum, which play a crucial role in regulating mood and behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclindole shares structural and functional similarities with other indole-derived antidepressants, including Iprindole , Pirlindole , and Sertindole . Below is a detailed comparative analysis:

Table 1: Structural and Pharmacological Comparison

Key Differences

Structural Features: this compound’s carbazole core distinguishes it from Iprindole’s cyclooctindole structure and Pirlindole’s pyrazino-carbazole system . These variations influence receptor binding affinity and metabolic stability. Sertindole incorporates a piperidine ring and chlorophenyl groups, enabling broader receptor interactions (e.g., dopamine D₂ antagonism) .

Mechanistic Divergence :

- Unlike this compound and Iprindole (TCAs), Pirlindole acts as a reversible MAO-A inhibitor , reducing tyramine-mediated hypertensive crises compared to older MAOIs .

- Sertindole diverges entirely, targeting serotonin (5-HT₂A) and dopamine receptors for antipsychotic efficacy .

Metabolism :

- This compound’s 7-hydroxylation is absent in Iprindole and Pirlindole, which instead undergo 6-hydroxylation or hepatic oxidation .

- Species-specific excretion: this compound’s unchanged form is prominent in dogs, whereas humans excrete metabolites like 7-hydroxy-N-desmethylthis compound .

Research Findings and Clinical Implications

- In contrast, Pirlindole demonstrates efficacy in treatment-resistant depression due to its MAOI activity .

- Safety : this compound’s metabolite profile suggests lower cardiotoxicity than classical TCAs, but its N-demethylation may produce bioactive intermediates requiring further study .

- Regulatory Status : this compound remains less widely used than Sertindole (approved for schizophrenia in the EU) or Iprindole (historically used in Europe) .

Biological Activity

Cyclindole is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including pharmacokinetics, therapeutic applications, and potential mechanisms of action.

Chemical Structure and Properties

This compound is characterized by its chemical formula and is classified as an indole derivative. Its structure contributes to its biological activity, particularly its interactions with various biological targets.

Pharmacokinetics

Research indicates that this compound is extensively metabolized and primarily eliminated via the kidneys in both laboratory animals and humans. The metabolic pathways include N-demethylation and hydroxylation, leading to the formation of polar metabolites that are excreted in urine. Notably, in dogs, this compound appears as a major urinary component, whereas other species show different excretion patterns .

Table 1: Metabolic Pathways of this compound

| Species | Major Metabolites | Elimination Route |

|---|---|---|

| Humans | Hydroxylated products | Urine |

| Dogs | Unchanged drug | Urine |

| Rats | Conjugated products | Urine |

| Guinea Pigs | O-demethyl oxarbazole | Urine |

Antitumor Activity

This compound and its derivatives have shown promising antitumor properties. Studies indicate that compounds related to this compound can inhibit topoisomerase I/II and telomerase, which are critical enzymes involved in DNA replication and repair. This inhibition leads to apoptosis in cancer cells, making this compound a candidate for cancer therapy .

Antibacterial Properties

The compound exhibits significant antibacterial activity against various strains of bacteria. This compound derivatives have been found to be more potent than their monomeric counterparts, suggesting their potential use as antibacterial agents .

Neuropharmacological Effects

This compound has been explored for its effects on neurobehavioral disorders. Isoindole derivatives, closely related to this compound, have demonstrated efficacy in treating conditions such as depression and obesity by modulating monoamine transporters. This modulation can improve mood and reduce appetite, indicating a therapeutic potential for this compound in psychiatric applications .

Case Studies

- Antitumor Efficacy : A study involving the administration of this compound derivatives to cancer cell lines showed a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through the activation of caspases .

- Neurobehavioral Treatment : Clinical trials assessing isoindoles derived from this compound revealed improvements in patients with depression. These compounds were effective in enhancing serotonin levels, thereby alleviating symptoms associated with depressive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.